1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-cyclopropyl-5-(trifluoromethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)5-4(6(14)15)11-12-13(5)3-1-2-3/h3H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDECZUSNAWDZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=C(N=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylation
The trifluoromethyl substituent is introduced using electrophilic trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives. These reagents enable selective functionalization of the triazole ring, typically at the 5-position, under mild conditions to preserve sensitive functional groups.
Triazole Ring Formation
The 1,2,3-triazole core is commonly synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This involves:
- Reacting an organic azide with a terminal alkyne bearing the cyclopropyl substituent.
- Employing copper(I) catalysts to promote regioselective formation of the 1,4-disubstituted triazole ring.
- Controlling reaction temperature (often 0–40 °C) to minimize side products and optimize regioselectivity.
This step is crucial for ensuring the correct positioning of the cyclopropyl group at the N1 position of the triazole.
Carboxylation
Carboxylation is achieved by introducing a carboxylic acid group at the 4-position of the triazole ring. Typical methods include:
- Treating the intermediate triazole with carbon dioxide under controlled low temperatures (e.g., −30 °C to 0 °C) using organometallic intermediates generated via Grignard reagents.
- Subsequent acidification with hydrochloric acid to liberate the carboxylic acid.
- Purification by extraction, drying, and crystallization.
This method ensures high regioselectivity and yield of the 4-carboxylic acid derivative.
Representative Preparation Procedure (Adapted from Patent Literature)
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 1-substituted-4,5-dibromo-1H-1,2,3-triazole dissolved in THF or METHF at −78 °C to 0 °C; add isopropylmagnesium chloride (Grignard reagent) | Formation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate | Intermediate III |
| 2 | Add isopropylmagnesium chloride-lithium chloride composite at −10 °C to 50 °C; bubble CO₂ at −30 °C to 0 °C | Carboxylation step forming crude 1-substituted-1H-1,2,3-triazole-4-carboxylic acid | Crude acid mixture |
| 3 | Acidify with HCl (pH 1–5); extract with organic solvent; dry and concentrate | Isolation of crude product | Mixture of acid and bromo acid |
| 4 | Methylation with methyl iodide in presence of K₂CO₃ in THF/DMF at 0–80 °C for 5–48 h | Formation of methyl ester intermediate | Methyl ester V |
| 5 | Acidify aqueous layer; extract; crystallize at 0 °C | Purification of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid | Pure acid I |
This sequence can be adapted for the cyclopropyl and trifluoromethyl substituents by choosing appropriate starting materials and reaction conditions.
Optimization and Industrial Considerations
- Solvent Choice: Tetrahydrofuran (THF) and methyltetrahydrofuran (METHF) are preferred for their ability to stabilize organometallic intermediates.
- Temperature Control: Precise temperature regulation between −78 °C and 50 °C is critical to control reaction kinetics and regioselectivity.
- Use of Grignard Reagents: Isopropylmagnesium chloride and its lithium chloride composite are key for selective metalation and subsequent carboxylation.
- Purification: Extraction with organic solvents followed by drying agents (MgSO₄ or Na₂SO₄) and crystallization under vacuum ensures high purity.
- Yield: Typical yields reported for analogous compounds range from 50% to 61%, indicating moderate efficiency with room for process improvement.
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of cyclopropyl, trifluoromethyl, and carboxylic acid groups with characteristic chemical shifts.
- X-ray Crystallography: Single-crystal analysis validates the regiochemistry and substitution pattern on the triazole ring.
- Mass Spectrometry: Confirms molecular weight and purity.
- Melting Point and Elemental Analysis: Further verify compound identity and quality.
Summary Table of Key Reagents and Conditions
| Step | Reagent(s) | Solvent(s) | Temperature Range | Time | Purpose |
|---|---|---|---|---|---|
| 1 | Isopropylmagnesium chloride (Grignard) | THF or METHF | −78 °C to 0 °C | 0.5–2 h | Formation of bromo-substituted triazole intermediate |
| 2 | Isopropylmagnesium chloride-lithium chloride composite, CO₂ | THF or METHF | −30 °C to 25 °C | 0.5–2 h + 5–30 min CO₂ | Carboxylation |
| 3 | Hydrochloric acid | Organic solvent (ethyl acetate) | 20–25 °C | Extraction and isolation | Acidification and purification |
| 4 | Methyl iodide, potassium carbonate | THF/DMF mixed solvent | 0–80 °C | 5–48 h | Methylation of carboxylic acid |
| 5 | Cooling and crystallization | — | 0 °C | — | Final purification |
Chemical Reactions Analysis
1-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl and cyclopropyl groups can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid has garnered attention in drug design due to its pharmacophoric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole ring can participate in hydrogen bonding with biological targets.
Case Study: Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, a derivative was tested against Staphylococcus aureus and showed promising results in inhibiting bacterial growth, suggesting potential as an antibacterial agent.
Materials Science
The unique structural properties of this compound make it a candidate for developing advanced materials. Its ability to form polymers and coatings can be exploited in various industrial applications.
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. This property is beneficial for creating durable materials used in coatings and protective films .
Biological Studies
In biological research, this compound is utilized to study enzyme interactions and receptor binding mechanisms. Its structural features allow it to mimic natural substrates or inhibitors.
Case Study: Enzyme Inhibition
A study focused on the interaction of this compound with specific enzymes revealed its potential as an inhibitor. The binding affinity was measured using kinetic assays, showing that the compound effectively inhibits enzyme activity at low concentrations .
Mechanism of Action
The mechanism of action of 1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and cyclopropyl groups contribute to its binding affinity and specificity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Research Findings and Implications
- Structural Insights : Crystallographic studies using SHELX programs confirm that the trifluoromethyl and cyclopropyl groups adopt planar and puckered conformations, respectively, optimizing interactions with hydrophobic enzyme pockets .
- Therapeutic Potential: The target compound’s selective inhibition of lung cancer cells positions it as a lead for c-Met kinase inhibitors, outperforming analogues with bulkier aryl groups .
- Limitations : High cost and moderate solubility (due to the trifluoromethyl group) necessitate further derivatization, such as prodrug formulations or salt formation .
Biological Activity
1-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1375244-62-4) is a heterocyclic compound notable for its unique structural features, including a cyclopropyl group and a trifluoromethyl group attached to a triazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research.
The molecular formula of this compound is , with a molecular weight of 221.14 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl and cyclopropyl groups contribute significantly to its binding affinity and specificity. The triazole ring facilitates hydrogen bonding and π-π interactions, enhancing the compound's effectiveness in biological systems .
Anticancer Activity
Research has demonstrated that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound possess moderate activity against various cancer cell lines. For example:
| Compound | Cancer Type | Cell Line | Log GI50 |
|---|---|---|---|
| 25 | Colon | KM12 | -5.43 |
| Melanoma | SK-MEL-5 | -5.55 | |
| Renal | CAKI-1 | -5.33 | |
| Breast | MDA-MB-468 | -5.70 |
The data indicate that certain triazole derivatives demonstrate selective cytotoxicity against leukemia and melanoma cells .
Antimicrobial Activity
Triazole compounds have also been reported to exhibit antimicrobial properties. The unique structural attributes of this compound may enhance its interaction with microbial targets, leading to potential applications in treating infections .
Case Studies
Several studies have explored the synthesis and biological evaluation of triazole derivatives:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer activities using the National Cancer Institute's NCI60 cell line panel. Some derivatives showed promising results against melanoma and colon cancer cell lines .
- Structural Modifications : Research indicated that modifications in the triazole structure could significantly affect biological activity. For instance, the introduction of different substituents on the triazole ring has been linked to enhanced potency against specific cancer types .
Q & A
Q. What are the optimal synthetic routes for 1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid?
- Methodological Answer : A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed. For example:
React cyclopropyl acetylene with sodium azide and methyl iodide in the presence of CuI to form the triazole core .
Introduce the trifluoromethyl group via nucleophilic trifluoromethylation or direct substitution.
Oxidize the aldehyde intermediate (e.g., using KMnO₄ or CrO₃) to the carboxylic acid .
Key Data :
| Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Cycloaddition | 75–85 | CuI, DMF, 60°C, 12 h | |
| Oxidation | 90 | KMnO₄, H₂O/acetone, RT |
Q. How can the compound be purified and characterized post-synthesis?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (DMF/acetic acid mixture) .
- Characterization :
- NMR : Compare δ values for cyclopropyl (¹H: 1.0–1.5 ppm; ¹³C: 6–10 ppm) and trifluoromethyl (¹⁹F: −60 to −70 ppm) groups.
- MS : Look for [M+H]⁺ peaks matching the molecular weight (C₈H₇F₃N₄O₂: 248.16 g/mol).
- IR : Carboxylic acid O–H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹ .
Q. What spectroscopic techniques resolve ambiguities in structural confirmation?
- Methodological Answer :
- X-ray crystallography : Resolve regiochemistry (1,4- vs. 1,5-substitution) and confirm cyclopropane geometry. For example, a mean C–C bond length of 1.50 Å in the cyclopropane ring and R-factor < 0.1 ensure accuracy .
- 2D NMR (COSY, NOESY) : Assign triazole substituent positions via coupling patterns and nuclear Overhauser effects.
Advanced Research Questions
Q. How does regioselectivity in triazole ring formation impact synthesis design?
- Methodological Answer :
- Catalyst Choice : Cu(I) favors 1,4-disubstituted triazoles, while Ru(II) catalysts yield 1,5-isomers. For this compound, CuI ensures the 1,4-regiochemistry required for the cyclopropyl and trifluoromethyl groups .
- Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature to avoid isomerization. For example, prolonged heating at >80°C may lead to undesired byproducts.
Q. How can computational chemistry predict electrophilic substitution sites?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model Fukui indices or electrostatic potential maps. The triazole C-5 position (trifluoromethyl site) typically shows higher electrophilicity due to electron-withdrawing effects .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF stabilizes transition states via polar interactions).
Q. What strategies address contradictions in crystallographic data interpretation?
- Methodological Answer :
- Polymorphism Screening : Test crystallization solvents (e.g., ethanol vs. acetone) to identify stable polymorphs.
- Twinned Crystal Analysis : Use SHELX or Olex2 to refine data from twinned crystals, ensuring R-factor convergence < 0.1 .
Example Data :
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | 0.063 | |
| C–C Bond Length (Å) | 1.50 ± 0.003 |
Q. How to design SAR studies for biological activity optimization?
- Methodological Answer :
- Analog Synthesis : Replace cyclopropyl with other substituents (e.g., methyl, phenyl) and assess activity via enzyme inhibition assays.
- Pharmacophore Mapping : Use MOE or Schrödinger to identify critical interactions (e.g., hydrogen bonding at the carboxylic acid group).
- Data Validation : Cross-reference bioactivity data with PubChem or ChEMBL entries to avoid false positives .
Contradiction Analysis
Q. Discrepancies in reported melting points or solubility: How to resolve?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to detect impurities >0.5%.
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to distinguish melting points from degradation events.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
